

The Role of Voxtalisib in Inhibiting DNA-PK Activity: A Technical Guide

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For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Voxtalisib (also known as XL765 or SAR245409) is a potent, orally bioavailable small molecule inhibitor targeting multiple key enzymes in cellular signaling pathways critical for cancer cell growth, proliferation, and survival.[1] While primarily recognized as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), **Voxtalisib** also demonstrates significant inhibitory activity against the DNA-dependent protein kinase (DNA-PK).[2][3][4] This technical guide provides an in-depth analysis of **Voxtalisib**'s role in inhibiting DNA-PK, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Quantitative Inhibitory Profile of Voxtalisib

Voxtalisib exhibits a multi-targeted profile, inhibiting class I PI3K isoforms, mTOR, and the PI3K-related kinase, DNA-PK. Its inhibitory activity is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The compound acts as an ATP-competitive inhibitor.[4][5]



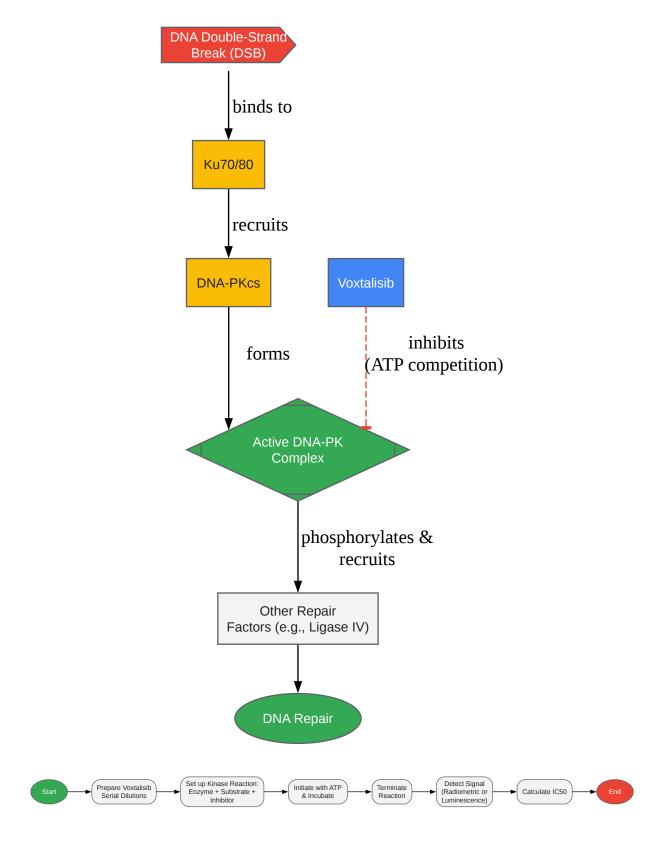
Target Enzyme	Isoform/Complex	IC50 (nM)	Reference
DNA-PK	-	150	[2][3][4]
PI3K	p110α	39	[2][3][4]
PI3K	p110β	110-113	[2][3][4]
PI3K	р110у	9	[2][3][4]
PI3K	p110δ	43	[2][3][4]
mTOR	mTORC1	160	[2][4]
mTOR	mTORC2	910	[2][4]
VPS34 (Class III PI3K)	-	~9100	[2][4]

Mechanism of DNA-PK Inhibition The DNA-PK Signaling Pathway in DNA Repair

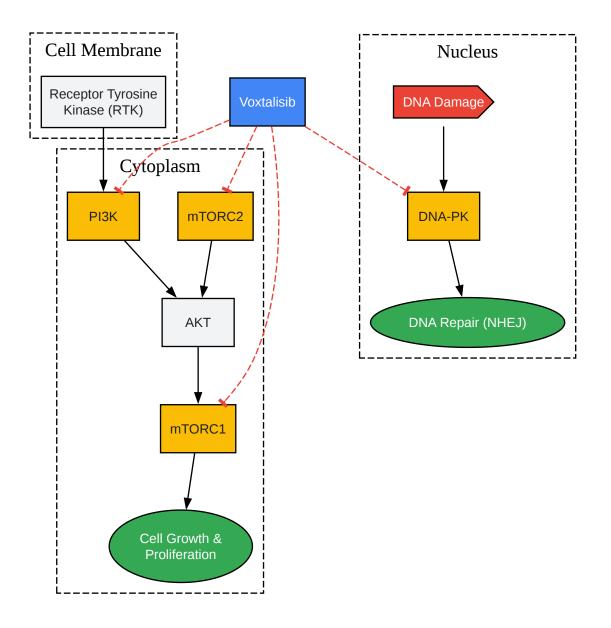
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[6] DSBs are highly cytotoxic lesions that can be induced by ionizing radiation or chemotherapeutic agents. The activation of DNA-PK is essential for the cell's ability to repair this damage and survive.[7] Inhibition of DNA-PK can therefore sensitize cancer cells to DNA-damaging therapies.[6]

The process begins when a DSB occurs. The Ku70/80 heterodimer recognizes and binds to the broken DNA ends, recruiting the catalytic subunit, DNA-PKcs. This forms the active DNA-PK complex, which then phosphorylates various downstream targets, including itself (autophosphorylation), to facilitate the recruitment of other repair factors and ligation of the broken ends.









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